molecular formula C15H17N3O2 B1397274 Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate CAS No. 1220035-34-6

Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate

Cat. No. B1397274
CAS RN: 1220035-34-6
M. Wt: 271.31 g/mol
InChI Key: WUJJVGHDAGYURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate is a chemical compound with the molecular formula C15H17N3O2 . It is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .


Synthesis Analysis

The synthesis of Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate involves multiple steps . It starts with 4-(methylamino)-3-nitrobenzoic acid as a starting material, which is converted to 4-(methylamino)-3-nitrobenzoyl chloride. This is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. The final compound is prepared after the reduction of this intermediate .


Molecular Structure Analysis

The benzene ring in the molecule forms a dihedral angle of 63.29 degrees with the pyridine ring . The N2—C5 bond is slightly shorter than the N1—C4 bond, implying that the –NH–CH3 group is a stronger electron-donating group compared to the NH2 group .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 271.31 . The empirical formula is C15H17N3O2 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Enhancement of NMDAR-mediated Neurotransmission

One significant area of research involves the investigation of compounds like sodium benzoate, a d-amino acid oxidase inhibitor, for their role in enhancing NMDAR-mediated neurotransmission. This is considered a novel treatment approach for schizophrenia. A study demonstrated that add-on treatment with sodium benzoate produced a significant improvement in symptom domains and neurocognition in patients with chronic schizophrenia, showcasing promise for d-amino acid oxidase inhibition as a new drug development avenue for this condition (Lane et al., 2013).

Treatment of Behavioral and Psychological Symptoms of Dementia (BPSD)

Sodium benzoate has also been examined for the treatment of behavioral and psychological symptoms of dementia (BPSD). A study investigated its efficacy and safety, indicating no significant difference between benzoate and placebo in treating BPSD over a 6-week trial. This suggests the need for longer-duration, higher-dose trials to determine its efficacy for this application (Lin et al., 2019).

Precision Medicine for Dementia

Research into the precision medicine approach with sodium benzoate for BPSD sought to identify specific individuals who could benefit from treatment. Although benzoate did not excel over placebo in a general 6-week study on BPSD, it showed potential for improving cognitive function in a subset of patients, indicating that precision medicine might help identify responders to benzoate treatment (Lin et al., 2020).

Impact on Cognitive Function and Stress in Late-Life Depression

Another study explored the effects of sodium benzoate on perceived stress and cognitive function among patients with late-life depression. While sertraline reduced subjective depressive symptoms, sodium benzoate significantly improved perceived stress scores and cognitive function, suggesting a novel approach for addressing cognitive decline and stress in late-life depression patients (Lin et al., 2022).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, with the container kept tightly closed .

properties

IUPAC Name

ethyl 3-amino-4-(pyridin-3-ylmethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-20-15(19)12-5-6-14(13(16)8-12)18-10-11-4-3-7-17-9-11/h3-9,18H,2,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJJVGHDAGYURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.